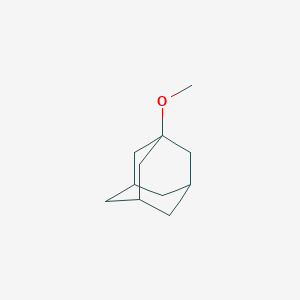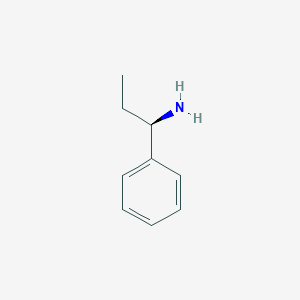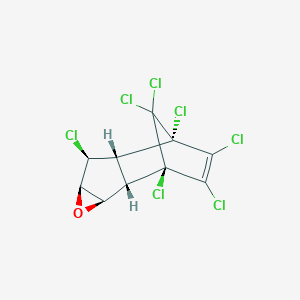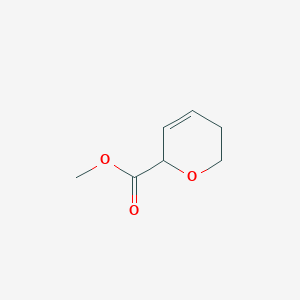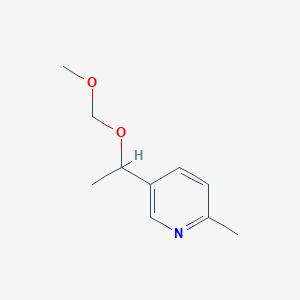
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine
Descripción general
Descripción
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with a suitable methoxymethoxyethylating agent. One common method is the reaction of 2-methylpyridine with 1-chloro-2-methoxymethoxyethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxyethyl group, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative without the methoxymethoxyethyl group.
5-(1-Hydroxyethyl)-2-methylpyridine: Similar structure but with a hydroxyethyl group instead of a methoxymethoxyethyl group.
5-(1-Methoxyethyl)-2-methylpyridine: Lacks the additional methoxy group in the side chain.
Uniqueness
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine is unique due to the presence of the methoxymethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
146062-57-9 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-[1-(methoxymethoxy)ethyl]-2-methylpyridine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3 |
Clave InChI |
AOHSDRCYABCFTI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
SMILES canónico |
CC1=NC=C(C=C1)C(C)OCOC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
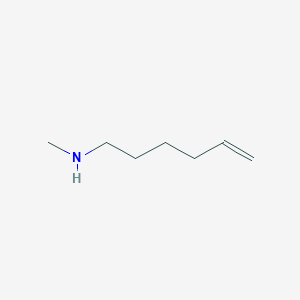

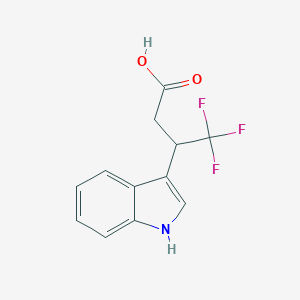
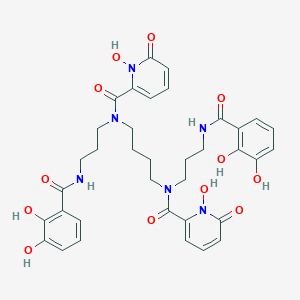
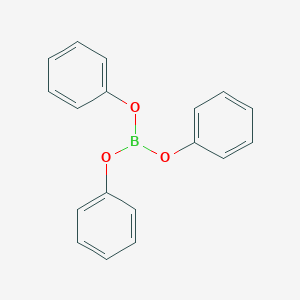

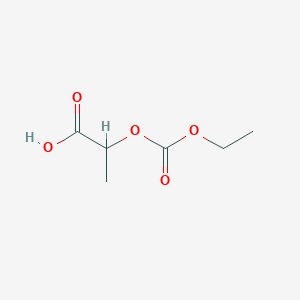
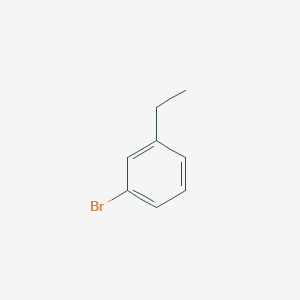
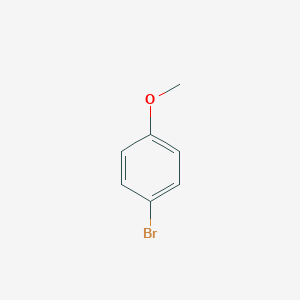
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)
